Zearalanone
Overview
Description
Zearalanone is a mycoestrogen that is a derivative of zearalenone. It is produced by certain species of Fusarium fungi and is commonly found as a contaminant in crops and cereal-based products. This compound is known for its estrogenic activity, which means it can bind to estrogen receptors and mimic the effects of natural estrogens in the body. This compound is of significant interest due to its potential impact on reproductive health and its presence in the food supply .
Mechanism of Action
Target of Action
Zearalanone, also known as ZEN, is a mycotoxin produced by some species of Fusarium . It is classified as a non-steroidal estrogen or mycoestrogen . The primary targets of this compound are estrogen receptors . It can bind to these receptors, leading to reproductive disorders .
Mode of Action
This compound interacts with its primary targets, the estrogen receptors, by binding to them . This interaction can lead to reproductive problems in experimental animals and livestock . In addition, this compound can form stable complexes with albumins , which may affect its toxicokinetics .
Biochemical Pathways
This compound is biosynthesized from the acetate-polymalonate pathway, leading to a nonaketide precursor, which then undergoes different cyclizations and modifications graminearum . These genes include two polyketide synthase genes PKS4 and PKS13, a gene similar to isoamyl alcohol oxidase (ZEB1), and a regulatory protein gene (ZEB2) .
Pharmacokinetics
It is known that this compound is heat stable and can withstand various processing steps such as storage, milling, and cooking . This makes its decontamination from food and feeds a complex issue .
Result of Action
This compound has been implicated in various toxic effects, including carcinogenicity, genotoxicity, hepatotoxicity, haematotoxicity, and immunotoxicity . It can cause reproductive problems in experimental animals and livestock . In vitro studies have reported a significant decrease in the maturation rates of oocytes exposed to this compound .
Action Environment
The production of this compound by Fusarium species is greatly influenced by environmental factors . Different weather conditions during the vegetation period can be associated with differences in the preharvest occurrence of this compound . Therefore, the action, efficacy, and stability of this compound can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
Zearalanone interacts with various enzymes and proteins. For instance, two efficient ZEA-degrading lactonases from the genus Gliocladium, ZHDR52 and ZHDP83, have been identified . These lactonases transform this compound into different products . The optimal pH for these lactonases is 9.0, and the optimum temperature is 45 °C .
Cellular Effects
This compound has significant effects on immune response, with both immunostimulatory and immunosuppressive results . It can stimulate cell proliferation but also inhibit cell viability, induce cell apoptosis, and cause cell death . This compound treatment increased Sa-β-gal positive cell ratio, and the expression of senescence markers (p16 and p21) was significantly upregulated .
Molecular Mechanism
This compound is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications . The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound exhibits different mechanisms of toxicity in different cell types at different doses . It can stimulate cell growth but also inhibit cell viability and cause cell death, including apoptosis and necrosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, exposure to high levels of ZEA induces apoptosis or necrosis through the caspase-3/caspase-9 dependent mitochondrial pathway in porcine granulosa cells .
Metabolic Pathways
The major metabolic pathway of this compound in the liver consists of two steps: the first step is the reduction reaction, whereby this compound reduces to two non-corresponding stereoisomers, α- or β-zearalenol (zearalenol, ZOL), and then, by the reduction of the C-6′ keto group, this compound reduces to α- or β-right cyclo-tetra decanol (zearalanol, ZEL) .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Zearalanone can be synthesized through the reduction of zearalenone. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure the complete reduction of zearalenone to this compound .
Industrial Production Methods: In industrial settings, this compound can be extracted from medical and edible herbs using specific immunoaffinity columns. This method allows for the simultaneous extraction of this compound and other mycotoxins, such as aflatoxins, ensuring a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Zearalanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zearalenone, its parent compound.
Reduction: As mentioned earlier, this compound is formed through the reduction of zearalenone.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid can be used for acetylation reactions.
Major Products Formed:
Oxidation: Zearalenone
Reduction: this compound
Substitution: Various acetylated derivatives of this compound
Scientific Research Applications
Zearalanone has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of mycoestrogens and their interactions with other chemicals.
Biology: Investigated for its effects on cellular processes and its potential role in disrupting endocrine functions.
Medicine: Studied for its potential impact on reproductive health and its role in diseases such as breast cancer.
Industry: Used in the development of detection methods for mycotoxins in food and feed products
Comparison with Similar Compounds
Zearalenone: The parent compound of zearalanone, known for its strong estrogenic activity.
Alpha-Zearalanol: A reduced form of zearalenone with similar estrogenic properties.
Beta-Zearalanol: Another reduced form of zearalenone with estrogenic activity.
Alpha-Zearalenol: A hydroxylated derivative of zearalenone.
Beta-Zearalenol: Another hydroxylated derivative of zearalenone.
Uniqueness of this compound: this compound is unique due to its specific reduction from zearalenone, which alters its chemical structure and potentially its biological activity. While it shares estrogenic properties with its parent compound and other derivatives, the specific interactions and effects of this compound can differ, making it a compound of interest for further research .
Properties
IUPAC Name |
(4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJDQUGPCJRQRJ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022395 | |
Record name | Zearalanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5975-78-0 | |
Record name | Zearalanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5975-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zearalanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005975780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zearalanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZEARALANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133DU2F2VS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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